KS-Selectride solution

Description

Historical Development and Significance of Hindered Trialkylborohydrides

The field of chemical reductions in organic synthesis was revolutionized by the discovery of sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). acs.orgorganicreactions.org These reagents, however, represented two extremes in reactivity, with LiAlH₄ being a powerful and often unselective reducing agent, and NaBH₄ being much milder. acs.orglibretexts.orglibretexts.org This disparity created a need for a spectrum of reducing agents with finely-tuned reactivity and selectivity.

Pioneering work, notably by Herbert C. Brown, sought to bridge this gap by modifying the steric and electronic properties of these metal hydrides. acs.org This led to the development of a wide array of new reagents. A significant breakthrough in this area was the synthesis of trialkylborohydrides. The introduction of alkyl groups to the boron center created "super hydrides," which were more selective than LiAlH₄ without a significant loss in reducing power. acs.org

Further increasing the steric bulk of the alkyl groups on the boron atom led to the creation of sterically hindered trialkylborohydrides. acs.org These reagents, such as potassium tri-sec-butylborohydride (KS-Selectride), proved to be exceptionally valuable for stereoselective transformations, particularly in the reduction of cyclic and bicyclic ketones. acs.org Their bulky nature allows for highly controlled hydride delivery, leading to the formation of specific stereoisomers. acs.org The development of these hindered reagents provided synthetic chemists with powerful tools to control the three-dimensional arrangement of atoms in a molecule, a critical aspect in the synthesis of complex natural products and pharmaceuticals.

Evolution of Selective Hydride Reducing Agents in Organic Synthesis

The evolution of selective hydride reducing agents has been a central theme in the advancement of modern organic synthesis. Early efforts focused on controlling chemoselectivity, the ability to reduce one functional group in the presence of others. numberanalytics.com The discovery that modifying the parent hydrides, NaBH₄ and LiAlH₄, could temper or enhance their reactivity was a pivotal moment. acs.orgorganicreactions.org

This led to the creation of a diverse toolkit of reagents with varying degrees of reactivity and selectivity. For instance, replacing the hydride ions in NaBH₄ with alkoxy groups resulted in reagents with different reduction profiles. organicreactions.org The development of reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) provided chemists with milder and more selective options for specific transformations, such as reductive aminations. acs.org

The pursuit of stereoselectivity, the control over the formation of stereoisomers, drove the development of sterically demanding hydride reagents. The "Selectride" family of reagents, including L-Selectride (lithium tri-sec-butylborohydride), N-Selectride (sodium tri-sec-butylborohydride), and KS-Selectride (potassium tri-sec-butylborohydride), emerged from this effort. youtube.com The large sec-butyl groups create a sterically hindered environment around the boron atom, making these reagents highly sensitive to the steric environment of the substrate. youtube.com This allows for predictable and highly selective reductions of carbonyl compounds, a challenge that was difficult to address with less hindered hydrides.

Scope and Impact of KS-Selectride Solution in Contemporary Organic Transformations

This compound, a 1.0 M solution of potassium tri-sec-butylborohydride in tetrahydrofuran (B95107) (THF), has established itself as a premier reagent for the stereoselective reduction of ketones. researchgate.netpsu.edu Its primary impact lies in its ability to deliver a hydride ion to a carbonyl group with a high degree of facial selectivity, often leading to the thermodynamically less stable alcohol isomer. This is particularly valuable in the synthesis of complex molecules where precise control of stereochemistry is paramount.

The steric bulk of KS-Selectride is the key to its selectivity. youtube.com In the reduction of substituted cyclohexanones, for example, the reagent preferentially attacks from the less hindered face, leading to the formation of the axial alcohol. This level of control is crucial in the synthesis of natural products and pharmaceuticals, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. vub.ac.be

The impact of KS-Selectride extends to various areas of organic synthesis. It has been successfully employed in the total synthesis of numerous natural products, including cardiotonic steroids and the anticancer agent peloruside A. nih.govnih.gov In these complex syntheses, KS-Selectride provides a reliable method for establishing key stereocenters with high fidelity.

Beyond simple ketone reductions, KS-Selectride has also been utilized in conjugate reduction reactions of α,β-unsaturated ketones. researchgate.net This further broadens its utility in the construction of complex carbon skeletons. The continued application of KS-Selectride in challenging synthetic problems underscores its importance as a powerful and selective tool in the arsenal (B13267) of the modern organic chemist.

Detailed Research Findings: Stereoselective Reduction of Ketones with KS-Selectride

The following interactive table summarizes the diastereoselectivity observed in the reduction of various cyclic ketones with KS-Selectride. The data highlights the reagent's propensity to yield the sterically more accessible alcohol.

| Substrate | Product(s) (Major isomer listed first) | Diastereomeric Ratio (cis:trans or axial:equatorial) | Reference |

| 3-Oxo-steroids (5α- and 5β-series) | Axial alcohol | High selectivity for axial alcohol | psu.edu |

| 2-Methyltetrahydropyran-4-one | Equatorial alcohol | 73% equatorial | cdnsciencepub.com |

| 3-Methylcyclohexanone | trans-3-Methylcyclohexanol | 99:1 | cdnsciencepub.com |

| 4-tert-Butylcyclohexanone (B146137) | cis-4-tert-Butylcyclohexanol | 93:7 | sbq.org.br |

| 2-Adamantanone | exo-2-Adamantanol | >99% exo |

Note: The stereochemical outcome is highly dependent on the substrate and reaction conditions. The data presented is a selection from the literature to illustrate the general trend.

Properties

InChI |

InChI=1S/C15H33B.K/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6;/h10-15H,1-9H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAHEVBTBUVEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

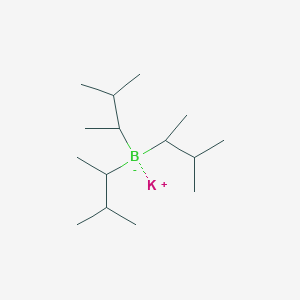

[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33BK | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635504 | |

| Record name | Potassium hydridotris(3-methylbutan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67966-25-0 | |

| Record name | Potassium hydridotris(3-methylbutan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67966-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ks Selectride Solution Production and Handling

Preparative Routes to Potassium Hydrotris(1-methylpropyl)borate

The synthesis of Potassium Hydrotris(1-methylpropyl)borate is achieved through two main preparative pathways, both requiring anhydrous and anaerobic conditions to ensure the integrity of the final product.

Direct Reaction of Tris(1-methylpropyl)borane with Potassium Hydride

A primary and widely utilized method for the synthesis of KS-Selectride involves the direct reaction of tris(1-methylpropyl)borane with potassium hydride. thieme-connect.de This reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), in which KS-Selectride is commonly sold as a solution.

The reaction proceeds as follows:

(CH₃CH₂CH(CH₃))₃B + KH → K[(CH₃CH₂CH(CH₃))₃BH]

This process leverages the high reactivity of potassium hydride as a powerful hydride source. researchgate.net The reaction is generally efficient and proceeds readily at room temperature. The resulting product is a solution of potassium tri-sec-butylborohydride in the chosen solvent.

Table 1: Reactants and Products in the Direct Synthesis of KS-Selectride

| Compound Name | Chemical Formula | Role in Reaction |

| Tris(1-methylpropyl)borane | (C₄H₉)₃B | Reactant |

| Potassium Hydride | KH | Reactant |

| Potassium Hydrotris(1-methylpropyl)borate | K[(C₄H₉)₃BH] | Product |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent |

Synthesis via Trialkylborane Reaction with Potassium Triisopropoxyborohydride

An alternative route to hindered potassium trialkylborohydrides involves the reaction of a trialkylborane with potassium triisopropoxyborohydride. acs.org This method provides a convenient pathway for the synthesis of these valuable reagents. The reaction involves the transfer of a hydride from the triisopropoxyborohydride to the trialkylborane.

The general reaction is as follows:

R₃B + K[HB(O-i-Pr)₃] → K[HBR₃] + B(O-i-Pr)₃

In the specific case of KS-Selectride synthesis, tris(1-methylpropyl)borane would be reacted with potassium triisopropoxyborohydride. This method is particularly useful as potassium triisopropoxyborohydride is a milder and more easily handled hydride source compared to potassium hydride. acs.org

Considerations for Large-Scale Synthesis of KS-Selectride Solution

The transition from laboratory-scale synthesis to large-scale industrial production of this compound introduces several critical considerations to ensure safety, efficiency, and product quality. researchgate.net

Key considerations for scale-up include:

Heat Management: The reaction between tris(1-methylpropyl)borane and potassium hydride is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. This necessitates the use of jacketed reactors with precise temperature control and potentially the controlled addition of reagents.

Mass Transfer: Ensuring efficient mixing of the heterogeneous reaction mixture (solid potassium hydride and the borane (B79455) solution) is vital for complete reaction and to avoid localized overheating. The choice of reactor design and agitation system is therefore critical.

Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is paramount throughout the entire large-scale process, from reagent transfer to final product packaging. Any ingress of air or moisture can lead to product degradation and potentially hazardous situations due to the pyrophoric nature of the intermediates and the final product. oregonstate.edu

Reagent Handling: The safe transfer of large quantities of pyrophoric and air-sensitive materials requires specialized equipment and procedures, such as the use of pressure-equalizing dropping funnels and cannula techniques under an inert gas blanket.

Process Safety Management: A thorough hazard and operability (HAZOP) study should be conducted to identify potential risks and implement appropriate safety measures. This includes emergency shutdown procedures, pressure relief systems, and protocols for handling spills or unexpected reactions.

Table 2: Comparison of Laboratory vs. Large-Scale Synthesis Considerations

| Parameter | Laboratory Scale | Large-Scale |

| Heat Control | Simple cooling baths (ice, dry ice) | Jacketed reactors with automated cooling systems |

| Mixing | Magnetic stir bars | Mechanical stirrers with optimized impeller design for solid suspension |

| Inert Gas | Balloons, Schlenk lines | Bulk nitrogen or argon supply with rigorous monitoring of oxygen levels |

| Reagent Transfer | Syringes, small cannulas | Closed-system transfer lines, pumps designed for reactive chemicals |

| Safety | Fume hood, standard personal protective equipment (PPE) | Comprehensive process safety management, dedicated containment facilities, specialized PPE |

Advanced Handling and Storage Protocols for Air- and Water-Sensitive Reagents

The safe and effective use of this compound and its precursors hinges on the strict adherence to advanced handling and storage protocols designed for air- and water-sensitive, and often pyrophoric, compounds. cornell.eduuci.edu

Inert Atmosphere Techniques in Laboratory Practice

To prevent decomposition and potential hazards, all manipulations involving KS-Selectride and its synthetic precursors must be conducted under an inert atmosphere. Current time information in Gert Sibande District Municipality, ZA. The two primary techniques employed in the laboratory are:

Glove Boxes: These are sealed enclosures filled with an inert gas (typically nitrogen or argon) that allow for the manipulation of sensitive reagents in a completely isolated environment. Glove boxes are the preferred method for handling highly pyrophoric solids like potassium hydride.

Schlenk Lines: A Schlenk line is a dual-manifold vacuum and inert gas system that allows for the manipulation of air-sensitive compounds in glassware fitted with side-arm stopcocks. This technique is commonly used for carrying out reactions, transfers, and filtrations under an inert atmosphere. nih.gov

When using these techniques, it is essential that all glassware is rigorously dried, typically by oven-drying or flame-drying under vacuum, to remove any adsorbed moisture. researchgate.net

Management of Pyrophoric Byproducts in Reaction Workup

The synthesis of KS-Selectride can result in pyrophoric byproducts, primarily unreacted tris(1-methylpropyl)borane and potentially residual potassium hydride. Proper management and quenching of these byproducts during the reaction workup are critical for safety.

A general procedure for quenching pyrophoric residues involves the slow and controlled addition of a less reactive quenching agent, followed by a more reactive one, typically under an inert atmosphere and with cooling.

A typical quenching sequence for pyrophoric boranes and metal hydrides is as follows:

Initial Quenching: Slow, dropwise addition of a less reactive alcohol, such as isopropanol (B130326) or tert-butanol, to the cooled reaction mixture. This allows for a more controlled reaction with the pyrophoric species.

Secondary Quenching: After the initial vigorous reaction subsides, a more reactive alcohol, such as ethanol (B145695) or methanol, can be slowly added to ensure the complete destruction of any remaining pyrophoric material.

Final Quenching: Finally, water can be cautiously added to the reaction mixture to hydrolyze any remaining borates and to ensure all reactive species have been neutralized.

It is crucial to perform these quenching procedures in a well-ventilated fume hood and to have appropriate fire-extinguishing materials, such as a Class D fire extinguisher or dry sand, readily available. All waste generated from the quenching process should be treated as hazardous and disposed of according to institutional and regulatory guidelines. cornell.edu

Mechanistic Investigations of Reactions Involving Ks Selectride Solution

Fundamental Principles of Hydride Transfer in Organoboron Reductions

The core reactive species in organoboron reductions is the borohydride (B1222165) anion, which acts as a hydride transfer agent. youtube.com In this process, the electron pair from a boron-hydrogen bond functions as a nucleophile, attacking an electrophilic center, such as the carbon atom of a carbonyl group. youtube.comacsgcipr.org This transfer of a hydride ion (H⁻) to the substrate results in its reduction. khanacademy.org

The general mechanism for the reduction of a ketone involves the nucleophilic addition of the hydride to the carbonyl carbon. This forms a tetrahedral intermediate known as an 'ate complex'. acsgcipr.org Subsequent workup with a protic solvent, such as water or acid, protonates the resulting alkoxide to yield the alcohol product. acsgcipr.org The reactivity of borohydride reagents can be modulated by the substituents on the boron atom. Electron-donating groups, like the alkyl groups in KS-Selectride, enhance the reducing power of the reagent. wikipedia.org

Reaction Pathways in Carbonyl Reductions by KS-Selectride Solution

The steric bulk of KS-Selectride is a defining factor in its reaction pathways, particularly in the reduction of cyclic and acyclic carbonyl compounds. chem-station.comacs.org This steric hindrance dictates the trajectory of the hydride attack, leading to high levels of stereoselectivity. odinity.com

Stereoelectronic effects, which pertain to the influence of orbital alignment on the transition state energy, are critical in understanding the selectivity of hydride reductions. In the reduction of cyclohexanones, for example, the incoming hydride can attack from either the axial or equatorial face. acs.org Smaller, less hindered hydride reagents like sodium borohydride often favor axial attack. acs.org

Conversely, bulky reagents such as KS-Selectride preferentially attack from the equatorial direction to avoid steric clashes with axial substituents on the ring. acs.orgpitt.edu This is due to unfavorable 1,3-diaxial interactions that would arise from an axial approach. acs.org Computational studies and transition state analysis have been employed to model these interactions and predict the stereochemical outcomes of such reductions. acs.orgacs.org The preferred transition state is the one that minimizes both steric and torsional strain. pitt.edu

In substrates containing a Lewis basic heteroatom (such as oxygen or nitrogen) near the carbonyl group, a chelation-control mechanism can operate. ic.ac.ukresearchgate.net The potassium cation (K⁺) of KS-Selectride can coordinate with both the carbonyl oxygen and the nearby heteroatom, forming a rigid cyclic intermediate. researchgate.netrsc.org This chelation locks the conformation of the substrate and directs the hydride attack from the less hindered face of this chelated complex. ic.ac.uk

This chelation-controlled pathway can lead to a different diastereomer than what would be predicted by steric factors alone. ic.ac.uk The effectiveness of chelation depends on several factors, including the nature of the cation, the solvent, and the protecting group on the heteroatom. ic.ac.uk For instance, the reduction of an α-alkoxy ketone with a chelating reagent like Zn(BH₄)₂ can produce the opposite diastereomer compared to a non-chelating, sterically-driven reduction with KS-Selectride. ic.ac.uk

For acyclic carbonyl compounds with a stereocenter adjacent to the carbonyl group, the diastereoselectivity of the reduction by KS-Selectride is often successfully predicted by the Felkin-Anh model. chem-station.comlibretexts.org This model posits that the transition state conformation is staggered to minimize torsional strain, with the largest substituent on the α-carbon oriented perpendicular to the carbonyl group. libretexts.orgyoutube.com

The nucleophilic hydride then attacks the carbonyl carbon at a trajectory of approximately 107 degrees (the Bürgi-Dunitz angle), approaching from the face opposite the largest substituent to minimize steric hindrance. libretexts.orgyoutube.com The significant steric bulk of KS-Selectride strongly favors this pathway, leading to a high degree of predictability and excellent diastereoselectivity in the formation of the corresponding alcohol. chem-station.comyoutube.com

Table 1: Diastereoselectivity in the Reduction of 4-tert-butylcyclohexanone (B146137)

| Reducing Agent | Hydride Attack Trajectory | Major Product | Diastereomeric Ratio (cis:trans) |

| Sodium Borohydride | Axial | trans-4-tert-butylcyclohexanol | 1:2.4 |

| Lithium Aluminum Hydride | Axial | trans-4-tert-butylcyclohexanol | 1:9.5 |

| L-Selectride* | Equatorial | cis-4-tert-butylcyclohexanol | 20:1 |

*Data for L-Selectride, a close analogue of KS-Selectride, is used to illustrate the effect of a sterically bulky hydride reagent. odinity.com

Mechanisms of Conjugate Reduction and Reductive Alkylation

In the case of α,β-unsaturated carbonyl compounds, KS-Selectride can exhibit chemoselectivity between 1,2-reduction (attack at the carbonyl carbon) and 1,4-conjugate reduction (attack at the β-carbon). Due to its steric bulk, KS-Selectride often favors conjugate addition of the hydride to the less hindered β-position of the enone system. wikipedia.org This generates a metal enolate intermediate.

This enolate can then be protonated upon workup to yield the saturated ketone. Alternatively, the enolate can be trapped by an electrophile, such as an alkyl halide or another carbonyl compound, in a process known as reductive alkylation or a reductive aldol (B89426) reaction. nih.gov This methodology allows for the formation of a new carbon-carbon bond concurrent with the reduction of the alkene. The stereochemical outcome of the subsequent alkylation or aldol reaction is influenced by the geometry of the enolate intermediate. nih.gov

Mechanistic Divergence in Reductions of Heteroatom-Containing Substrates

The presence of heteroatoms in a substrate can lead to mechanistic divergence, where the reaction pathway and stereochemical outcome are highly dependent on the choice of reducing agent. researchgate.net For example, in the reduction of β-hydroxy ketones, non-chelating, bulky reagents like KS-Selectride typically follow a Felkin-Anh model of induction, leading to the anti-1,3-diol. In contrast, reagents capable of forming a six-membered chelate transition state, such as those that can achieve internal hydride delivery, can favor the formation of the syn-1,3-diol. chem-station.comnih.gov

A notable example of this divergence is observed in the reduction of N-tert-butanesulfinyl imines. Reduction with L-Selectride provides one diastereomer of the corresponding sulfinamide in high selectivity, while reduction of the same substrate with sodium borohydride yields the opposite diastereomer. researchgate.net This highlights how the interplay of chelation, steric, and stereoelectronic effects, dictated by the specific combination of substrate and reagent, governs the mechanistic pathway and the ultimate stereochemical result.

Kinetic Studies of this compound Reductions

The kinetic profile of reductions involving KS-Selectride (potassium tri-sec-butylborohydride) solution offers valuable insights into the reaction mechanism, particularly concerning the steric and electronic factors that govern the rate of hydride transfer. Understanding these kinetics is paramount for optimizing reaction conditions and predicting selectivity.

The choice of solvent and the reaction temperature are critical parameters that can significantly modulate the rate of ketone reduction by KS-Selectride. While specific kinetic data for KS-Selectride across a broad range of solvents and temperatures is not extensively documented in publicly available literature, the general principles of chemical kinetics allow for a qualitative and illustrative understanding of these effects.

The polarity of the solvent can influence the stability of the reactants and the transition state of the hydride transfer. ajpojournals.orgresearchgate.net In the reduction of ketones with bulky hydride reagents like KS-Selectride, the reaction is generally favored in ethereal solvents such as tetrahydrofuran (B95107) (THF), in which KS-Selectride is commercially available. wikipedia.org It is expected that solvents capable of solvating the potassium cation without strongly coordinating to the borohydride moiety would facilitate the reaction.

The reaction rate of KS-Selectride reductions is also highly dependent on temperature. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, as more molecules possess the necessary activation energy to overcome the reaction barrier. Conversely, lowering the temperature can be used to control the reaction rate and, in some cases, enhance selectivity. Reductions with KS-Selectride are often carried out at low temperatures, such as -78°C, to achieve high stereoselectivity. nih.gov

To illustrate the expected trends, the following data tables present hypothetical kinetic data for the reduction of a generic ketone by this compound, demonstrating the anticipated influence of solvent polarity and temperature on the reaction rate.

Table 1: Hypothetical Influence of Solvent Polarity on the Rate Constant of a Generic Ketone Reduction by this compound at -78°C

| Solvent | Dielectric Constant (ε) at 20°C | Hypothetical Relative Rate Constant |

| Toluene | 2.38 | 0.8 |

| Diethyl Ether | 4.34 | 1.0 |

| Tetrahydrofuran (THF) | 7.58 | 1.5 |

This table illustrates the general trend that an increase in solvent polarity may lead to an increase in the reaction rate, assuming the transition state is more polar than the reactants and is therefore stabilized to a greater extent by more polar solvents.

Table 2: Hypothetical Influence of Temperature on the Rate Constant of a Generic Ketone Reduction by this compound in THF

| Temperature (°C) | Hypothetical Rate Constant (M⁻¹s⁻¹) |

| -78 | 0.05 |

| -60 | 0.15 |

| -40 | 0.40 |

This table demonstrates the expected exponential increase in the reaction rate constant with an increase in temperature, following the principles of the Arrhenius equation.

Competition experiments are a powerful tool for elucidating the relative reactivity of different substrates towards a particular reagent without the need for individual kinetic measurements. In the context of KS-Selectride reductions, such experiments can reveal the influence of substrate structure, particularly steric hindrance, on the rate of hydride attack.

In a notable study, the relative reactivity of piperidone and tropinone (B130398) towards K-Selectride was investigated through a competition experiment. nih.gov When a mixture of piperidone and tropinone was treated with a limited amount of K-Selectride, it was observed that piperidone was reduced preferentially. The results indicated that the rate of reduction of tropinone is approximately three times slower than that of piperidone. nih.gov

This difference in reactivity can be attributed to the conformational constraints of the bicyclic tropinone structure, which hinders the approach of the bulky KS-Selectride reagent to the carbonyl group compared to the more flexible monocyclic piperidone.

Table 3: Relative Reactivity of Piperidone and Tropinone in a Competition Experiment with K-Selectride Solution

| Substrate | Relative Rate of Reduction |

| Piperidone | 1.00 |

| Tropinone | ~0.33 |

This data is derived from a competition experiment where a 1:1 mixture of the two ketones was reduced with a substoichiometric amount of K-Selectride, and the product ratio was analyzed. nih.gov

Stereoselectivity Control in Organic Transformations with Ks Selectride Solution

Diastereoselective Reductions of Cyclic and Acyclic Ketones

KS-Selectride, a sterically hindered hydride reagent, exhibits remarkable diastereoselectivity in the reduction of cyclic and acyclic ketones. This selectivity is primarily governed by the steric environment of the carbonyl group, leading to preferential formation of one diastereomer over the other.

Preferential Formation of Axial Alcohols in Cyclohexanone (B45756) Systems

In the reduction of substituted cyclohexanones, KS-Selectride and its analogs, such as L-Selectride, demonstrate a strong preference for equatorial attack on the carbonyl group. This mode of attack is favored to avoid steric interactions between the bulky trialkylborohydride and the axial hydrogens on the cyclohexane (B81311) ring. Consequently, the major product is the axial alcohol, which is often the thermodynamically less stable isomer.

The classic example illustrating this principle is the reduction of 4-tert-butylcyclohexanone (B146137). The bulky tert-butyl group effectively locks the conformation of the ring, placing it in an equatorial position. Reduction with smaller hydride reagents, such as sodium borohydride (B1222165), typically yields the equatorial alcohol as the major product through axial attack. In contrast, the use of L-Selectride results in a dramatic reversal of selectivity, affording the axial alcohol in high diastereomeric excess. dokumen.pubresearchgate.net This outcome is a direct consequence of the steric bulk of the Selectride reagent, which finds the equatorial face of the carbonyl more accessible.

| Substrate | Reagent | Diastereomeric Ratio (cis:trans or axial:equatorial) | Reference |

| 4-tert-butylcyclohexanone | L-Selectride | 92:8 (axial:equatorial) | researchgate.net |

| 4-tert-butylcyclohexanone | L-Selectride | 20:1 (axial:equatorial) | dokumen.pub |

| cis-2,6-dimethylcyclohexanone | Li(s-Bu)3BH | Predominantly axial alcohol |

Reduction of Substituted Cyclobutanones and Observed Selectivities

The reduction of substituted cyclobutanones with hydride reagents also displays high diastereoselectivity. Experimental studies have shown that the reduction of 3-substituted cyclobutanones with both small and bulky reducing agents, including Selectrides, predominantly yields the cis-alcohol. chim.it This high selectivity, often exceeding 90%, is attributed to the hydride attacking the carbonyl from the face opposite to the substituent, which is the less sterically hindered path. chim.it

The pronounced selectivity for the cis-isomer can be further enhanced by modifying the reaction conditions, such as lowering the temperature or using a less polar solvent. chim.it Computational studies, including DFT calculations, support these experimental findings, indicating that the transition state leading to the cis-alcohol is energetically favored. chim.it

Impact of Substituent Effects on Facial Selectivity

The stereochemical outcome of ketone reductions with KS-Selectride is significantly influenced by the nature and position of substituents on the substrate. In cyclohexanone systems, substituents in the axial position, particularly at the C2 and C6 positions, can further hinder the axial approach of the bulky hydride, thus reinforcing the preference for equatorial attack and the formation of the axial alcohol.

In acyclic ketones, the facial selectivity is often predicted by the Felkin-Anh model, which considers the steric and electronic effects of the substituents on the alpha-carbon. The bulky KS-Selectride will preferentially attack the carbonyl from the least hindered face, as dictated by the arrangement of the small, medium, and large groups attached to the adjacent stereocenter. The presence of chelating groups can also influence the transition state geometry and, consequently, the diastereoselectivity of the reduction.

Enantioselective Applications of KS-Selectride Solution in Chiral Synthesis

While KS-Selectride itself is an achiral reagent and cannot directly induce enantioselectivity in the reduction of prochiral ketones, it plays a crucial role in diastereoselective reductions of chiral substrates, which is a cornerstone of many enantioselective strategies.

Strategies for Inducing Enantiomeric Excess

The primary strategy for achieving enantiomeric excess using an achiral reducing agent like KS-Selectride involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, creating a chiral intermediate. The reduction of this intermediate with a diastereoselective reagent then proceeds with high facial selectivity, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary furnishes the desired enantiomerically enriched product.

The success of this strategy hinges on several factors:

The chiral auxiliary must effectively bias the conformation of the substrate to favor the approach of the reducing agent from one face.

The reducing agent must be highly sensitive to the steric environment created by the chiral auxiliary. The bulky nature of KS-Selectride makes it an excellent choice for this purpose.

The chiral auxiliary must be readily attached and removed under mild conditions without racemization of the product.

Chiral Auxiliary Approaches in Conjunction with this compound

Several chiral auxiliaries have been successfully employed in conjunction with Selectride reagents to achieve high levels of enantioselectivity in the reduction of ketones.

One notable example involves the use of cis-1-arylsulfonamido-2-indanols as chiral auxiliaries. When attached to α-keto esters, these auxiliaries create a chiral environment that directs the hydride attack from L-Selectride to one face of the carbonyl group, resulting in excellent diastereoselectivity (often >99:1). nih.gov The proposed mechanism involves chelation of the carbonyl oxygens with the lithium cation, leading to a rigid conformation where one face of the ketone is effectively blocked by the chiral auxiliary.

Another successful approach utilizes chiral N-phosphinyl auxiliaries. α-Imino esters bearing a chiral phosphinyl group can be reduced with L-Selectride to the corresponding α-amino esters with very high diastereoselectivity (up to 99:1). beilstein-journals.org The chiral phosphinyl group directs the hydride delivery to one face of the imine, and the auxiliary can be subsequently cleaved under acidic conditions to yield the enantiomerically enriched amino ester.

In these examples, the bulky nature of the Selectride reagent is paramount. It is highly sensitive to the steric hindrance imposed by the chiral auxiliary, leading to a highly organized transition state and, consequently, a high degree of stereochemical control. This synergy between a sterically demanding achiral reagent and a well-designed chiral auxiliary provides a powerful tool for asymmetric synthesis.

Regioselective Reductions Mediated by this compound

The steric bulk of KS-Selectride is a determining factor in its regioselectivity, often leading to hydride attack at the less sterically hindered position of a molecule. This characteristic is particularly useful in the selective reduction of specific functional groups within a complex molecule.

Selective Reduction of Conjugated Enones

In the reduction of α,β-unsaturated ketones (enones), hydride reagents can attack either the carbonyl carbon (1,2-addition) to yield an allylic alcohol or the β-carbon (1,4-addition or conjugate addition) to produce a saturated ketone after tautomerization of the intermediate enolate. Due to its significant steric hindrance, KS-Selectride generally favors the 1,4-addition pathway. The bulky tri-sec-butylborohydride has difficulty accessing the sterically shielded carbonyl carbon, making the attack at the more exposed β-carbon more favorable.

This propensity for conjugate addition is a valuable tool in organic synthesis, allowing for the selective saturation of the carbon-carbon double bond in an enone system while leaving the carbonyl group intact for subsequent transformations. The resulting enolate intermediate can also be trapped by various electrophiles, further expanding the synthetic utility of this reaction.

| Substrate (Enone) | Product(s) | Ratio (1,4-addition : 1,2-addition) |

| Cyclohexenone | Cyclohexanone, Cyclohex-2-en-1-ol | Predominantly 1,4-addition |

| 4-Methylcyclohex-2-en-1-one | 4-Methylcyclohexanone, 4-Methylcyclohex-2-en-1-ol | High selectivity for 1,4-addition |

Note: The above table is illustrative of the general reactivity and specific ratios can vary based on the substrate and reaction conditions.

Regioselective Transformations of Cyclic Anhydrides

The reduction of unsymmetrical cyclic anhydrides presents a challenge in regioselectivity, as two distinct carbonyl groups are available for reaction. The regiochemical outcome is influenced by a combination of steric and electronic factors. With less hindered reducing agents, the reaction may proceed with low selectivity.

However, the steric bulk of KS-Selectride can enforce a high degree of regioselectivity. In the case of substituted phthalic anhydrides, for instance, less bulky reagents may attack the more electronically activated carbonyl group. In contrast, bulky hydride reagents such as KS-Selectride have been shown to exhibit a reversal of this selectivity, preferentially attacking the less sterically hindered carbonyl group. For example, in the reduction of an alkoxy-substituted phthalic anhydride, KS-Selectride leads to the lactone resulting from the reduction of the carbonyl group that is distal to the alkoxy substituent. This demonstrates the dominance of steric factors in directing the regiochemical outcome of the reaction when using KS-Selectride. Research on the closely related L-Selectride has also shown high regioselectivity in the reduction of various substituted cyclic anhydrides.

| Anhydride Substrate | Major Lactone Product |

| 3-Methylphthalic Anhydride | 4-Methylisobenzofuran-1(3H)-one |

| 3-Methoxyphthalic Anhydride | 4-Methoxyisobenzofuran-1(3H)-one |

Note: The data in this table is based on the expected regioselectivity for bulky borohydrides like KS-Selectride, illustrating the preference for attack at the less hindered carbonyl.

Influence of Reaction Conditions on Stereocontrol

The stereochemical outcome of reductions using KS-Selectride can be finely tuned by modifying the reaction conditions. Factors such as the choice of solvent, reaction temperature, and the nature of the counterion can have a profound impact on the diastereomeric ratio of the products.

Solvent Effects on Stereochemical Outcomes

The solvent can influence the stereoselectivity of a reaction by affecting the aggregation state of the reagent, the conformation of the substrate, and the stability of the transition states. chem-station.com The chemoselectivity of Selectride reductions is known to be strongly influenced by solvent factors. chem-station.com While KS-Selectride is typically supplied as a solution in tetrahydrofuran (B95107) (THF), the use of different solvent systems can alter the stereochemical course of the reduction. A more coordinating solvent might lead to a more dissociated and potentially more reactive reagent, whereas a non-coordinating solvent could favor a more aggregated and sterically demanding reducing species. The polarity of the solvent can also play a role in stabilizing or destabilizing the different transition states leading to the various stereoisomers.

| Ketone Substrate | Solvent | Diastereomeric Ratio (e.g., Axial:Equatorial Alcohol) |

| 4-tert-Butylcyclohexanone | Tetrahydrofuran (THF) | High selectivity for axial alcohol |

| 4-tert-Butylcyclohexanone | Diethyl Ether | May show variations in selectivity |

| 2-Methylcyclohexanone | Tetrahydrofuran (THF) | High selectivity for the less stable alcohol |

Note: This table illustrates the principle of solvent effects. Specific quantitative data for KS-Selectride across a range of solvents is not extensively documented in readily available literature.

Temperature Dependence of Diastereomeric Ratios

The temperature at which a reduction is carried out is a critical parameter for controlling stereoselectivity. Lowering the reaction temperature generally enhances the selectivity of kinetically controlled reactions. This is because the difference in the activation energies for the formation of the diastereomeric transition states becomes more significant relative to the available thermal energy (kT). Consequently, the reaction is more likely to proceed through the lower energy transition state, leading to a higher diastereomeric excess of the major product.

In the reduction of steroid ketones with KS-Selectride, it has been observed that conducting the reaction at -70 °C results in very high stereoselectivity. rsc.org However, as the temperature is raised to room temperature, a decrease in the stereoselectivity is noted. rsc.org

| Substrate | Temperature (°C) | Product(s) | Diastereomeric Ratio |

| 5α-Androstane-3,17-dione | -70 | 3β-hydroxy-5α-androstan-17-one, 3α-hydroxy-5α-androstan-17-one | >99.5 : <0.5 (axial:equatorial) |

| 5α-Androstane-3,17-dione | Room Temperature | 3β-hydroxy-5α-androstan-17-one, 3α-hydroxy-5α-androstan-17-one | Decreased selectivity |

Note: The data reflects the principle that lower temperatures generally lead to higher stereoselectivity.

Counterion Effects in Selectride-type Reagents

The counterion in trialkylborohydride reagents (Li+, Na+, or K+ for L-, N-, and K-Selectride, respectively) can significantly influence the stereochemical outcome of a reduction. The size and Lewis acidity of the cation affect its ability to coordinate with the substrate, particularly with carbonyl oxygen atoms. This coordination can influence the conformation of the substrate in the transition state, thereby directing the approach of the hydride.

A compelling demonstration of the counterion effect is observed in the reduction of certain α-keto esters. The reduction with K-Selectride can be made to reverse its inherent stereoselectivity by the addition of 18-crown-6. nih.gov The crown ether effectively sequesters the K+ ion, preventing it from chelating with the substrate. nih.gov In the absence of this chelation control, the reaction proceeds through a different, non-chelated transition state, leading to the opposite diastereomer. nih.gov This highlights the crucial role that the potassium counterion plays in organizing the transition state assembly and dictating the final stereochemical outcome.

| Reagent | Additive | Major Diastereomer |

| K-Selectride | None | Diastereomer A |

| K-Selectride | 18-crown-6 | Diastereomer B (Reversal of selectivity) |

| L-Selectride | None | Diastereomer A |

Note: This table illustrates the principle of counterion effects, where sequestration of the cation can lead to a change in the stereochemical outcome.

Computational Chemistry and Theoretical Characterization of Ks Selectride Solution Reactivity

Density Functional Theory (DFT) Studies of Reaction Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. By calculating the electronic structure of molecules, DFT can locate and characterize the transition state (TS) structures—the highest energy points along a reaction coordinate. For the reduction of cyclic ketones with KS-Selectride, DFT calculations are crucial for understanding the origins of its high stereoselectivity.

The reaction proceeds via the transfer of a hydride ion from the borohydride (B1222165) to the carbonyl carbon. This creates two possible transition states, one corresponding to an "axial" attack and the other to an "equatorial" attack on the carbonyl group of a cyclohexanone (B45756) derivative. The steric bulk of the three sec-butyl groups on the boron atom creates a significant energetic difference between these two pathways.

Computational studies on the reduction of substituted piperidones and tropinones with K-Selectride have elucidated the geometries and energies of these transition states. acs.org Calculations show that the transition state corresponding to equatorial hydride attack (leading to the axial alcohol) is significantly lower in energy than the transition state for axial attack. acs.org This is attributed to severe steric clashes that would occur between the bulky borohydride and the axial hydrogens on the cyclohexane (B81311) ring in the axial attack pathway.

For instance, DFT calculations on the reduction of cis-N-(phenoxycarbonyl)-2,6-dimethyl-4-piperidone with potassium tri-isopropylborohydride (KTBH), a close analog of KS-Selectride, reveal a clear energetic preference. The calculated activation energies (ΔG‡) demonstrate the favorability of the equatorial attack pathway. acs.org

| Substrate | Hydride Reagent Model | Pathway | Calculated Activation Free Energy (ΔG‡) in kcal/mol |

|---|---|---|---|

| cis-2,6-dimethyl-4-piperidone | KTBH | Equatorial Attack | 22.9 |

| N-acyltropinone | KTBH | Equatorial Attack | 25.1 |

These computational findings are consistent with experimental observations, where bulky hydride reagents like KS-Selectride almost exclusively yield the alcohol resulting from hydride attack on the more accessible equatorial face. acs.orglibretexts.org The calculations also reveal that the transition states are "earlier" with the potassium cation (K+) compared to the lithium cation (Li+), which may be due to a weaker interaction between K+ and the incoming hydride. acs.org

Non-Covalent Interaction (NCI) Analysis in Stereoselective Pathways

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within and between molecules. nih.govmdpi.com This method is based on the electron density (ρ) and its reduced density gradient (s). By plotting 's' versus 'ρ', regions of non-covalent interaction can be identified and visualized in three-dimensional space. These interactions are color-coded to distinguish between attractive (blue), weak van der Waals (green), and repulsive (red) interactions. researchgate.netresearchgate.net

In the context of a KS-Selectride reduction, NCI analysis of the transition state provides a visual representation of the steric clashes that dictate the stereochemical outcome. For the disfavored axial attack pathway on a substituted cyclohexanone, an NCI plot would reveal significant red-colored isosurfaces between the bulky sec-butyl groups of the Selectride reagent and the axial hydrogens at the C3 and C5 positions of the ring. These red areas signify strong steric repulsion, which destabilizes the transition state.

Conversely, the NCI plot for the favored equatorial attack transition state would show significantly less steric repulsion. The dominant interactions would be weaker, attractive van der Waals forces (green surfaces) between the reagent and the substrate, leading to a more stable, lower-energy transition state. This visual tool powerfully corroborates the energetic data obtained from DFT calculations, offering a chemically intuitive picture of why one stereoselective pathway is overwhelmingly preferred.

Predicting Stereoselectivity Through Gibbs Free Energy Calculations

The stereoselectivity of a chemical reaction is determined by the difference in the activation energies of the competing pathways. The ratio of the products at a given temperature can be predicted using the difference in the Gibbs free energies of activation (ΔΔG‡) between the transition states leading to the different stereoisomers.

The relationship between the product ratio and ΔΔG‡ is given by the equation: ΔΔG‡ = -RT ln(k₁/k₂) where k₁/k₂ is the ratio of the rate constants, which is approximately equal to the product ratio. A relatively small difference in activation energy can lead to a high degree of selectivity. For example, at room temperature (298 K), a ΔΔG‡ of just 1.7 kcal/mol corresponds to a product ratio of approximately 95:5. masterorganicchemistry.com

DFT calculations provide the necessary Gibbs free energies for the transition states of both axial and equatorial attack. acs.org By comparing these values, the stereochemical outcome can be accurately predicted. For bulky hydride reagents like KS-Selectride, the calculated ΔΔG‡ between the equatorial and axial attack pathways is substantial, predicting the high stereoselectivities observed experimentally.

| Substrate | Hydride Reagent | ΔG‡ (Equatorial Attack) kcal/mol | ΔG‡ (Axial Attack) kcal/mol | ΔΔG‡ (Axial - Equatorial) kcal/mol | Predicted Product Ratio (Equatorial:Axial Attack) |

|---|---|---|---|---|---|

| 4-tert-butylcyclohexanone (B146137) | L-Selectride | Lower | Higher | > 3.0 | >99:1 |

| cis-2,6-dimethyl-4-piperidone | Li-triisopropylborohydride | 24.9 | >27.0 | >2.1 | >97:3 |

The ability to computationally predict the stereochemical outcome is invaluable in synthetic planning, allowing chemists to choose the appropriate reagent to achieve a desired stereoisomer without extensive empirical screening.

Molecular Dynamics Simulations of KS-Selectride Solution-Substrate Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems. For the this compound, MD simulations can offer insights into several key aspects of the reaction that are not captured by static DFT calculations of the transition state.

An MD simulation of KS-Selectride in its typical solvent, tetrahydrofuran (B95107) (THF), would reveal the structure of the solution. It would show how the THF molecules solvate the potassium cation (K+) and the bulky tri-sec-butylborohydride anion. This provides an understanding of the reagent's state before the reaction begins, including whether it exists as a tight ion pair, a solvent-separated ion pair, or as free ions. researchgate.net

Furthermore, MD simulations can be used to model the initial stages of the reaction: the approach of the ketone substrate to the KS-Selectride. These simulations can map out the pre-reaction complex formation, showing how the substrate orients itself relative to the borohydride before the hydride transfer occurs. The simulation could reveal preferential binding orientations driven by electrostatic interactions between the potassium ion and the carbonyl oxygen, as well as the initial steric encounters that guide the substrate into the optimal position for the highly selective hydride transfer. By simulating the system's behavior over time, MD can help bridge the gap between the static picture of reactants and the high-energy transition state.

Quantitative Structure-Activity Relationships (QSAR) for Selectride Reagents

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. In the context of Selectride reagents, a QSAR model could be developed to predict the stereoselectivity of different borohydride reagents based on their structural features.

To build such a model, a dataset of various trialkylborohydride reagents would be required, along with their experimentally determined stereoselectivities (e.g., the axial:equatorial product ratio) for a specific ketone reduction. For each reagent, a set of numerical "descriptors" that quantify its structural and electronic properties would be calculated. These descriptors could include:

Steric parameters: Such as molecular volume, surface area, or specific steric indices (e.g., Taft or Charton parameters) for the alkyl groups on the boron.

Electronic parameters: Such as calculated partial charges on the hydride and boron atoms.

Topological indices: Descriptors that numerically represent the molecular structure and branching.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the observed stereoselectivity.

A hypothetical QSAR equation might look like: log(axial/equatorial) = c₀ + c₁(Steric Parameter) - c₂(Electronic Parameter) + ...

While extensive QSAR studies specifically on Selectride reagents are not widely published, the principle remains a powerful tool. A validated QSAR model could predict the stereoselectivity of a new, untested borohydride reagent, guiding the design of new reagents with even higher selectivity for specific applications.

Applications of Ks Selectride Solution in Complex Molecule Synthesis

Total Synthesis of Natural Products

The precise control of stereochemistry is paramount in the total synthesis of natural products. KS-Selectride is frequently employed to install new chiral centers with high fidelity, particularly in the reduction of cyclic and acyclic ketones.

The fundamental utility of KS-Selectride lies in its ability to deliver a hydride ion to a ketone from the sterically least hindered face. chem-station.comyoutube.com In conformationally restricted cyclic systems, such as substituted cyclohexanones, this often results in the predictable formation of one diastereomer over the other. chem-station.com The three bulky sec-butyl groups surrounding the boron atom prevent the reagent from approaching the carbonyl from a sterically congested trajectory, leading to attack from the more accessible side. youtube.com This principle allows chemists to set the stereochemistry of a newly formed alcohol, which is often a crucial chiral center in the carbon skeleton of a natural product.

The diastereoselectivity of these reductions is typically very high, as illustrated by the reduction of various substituted cyclic ketones.

| Substrate (Ketone) | Major Product (Alcohol) | Diastereomeric Ratio (axial:equatorial attack) | Reference |

|---|---|---|---|

| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | >99:1 | chem-station.com |

| 3-Methylcyclohexanone | trans-3-Methylcyclohexanol | 90:10 | chem-station.com |

| 4-tert-Butylcyclohexanone (B146137) | cis-4-tert-Butylcyclohexanol | >99:1 | acs.orgslideshare.net |

The strategic application of KS-Selectride is evident in the syntheses of complex bioactive natural products.

Squalamine: In the total synthesis of squalamine, a steroidal antibiotic with potent anti-angiogenic properties, KS-Selectride was used for a key stereoselective reduction. The synthesis involved the reduction of a 24-ketone intermediate. Treatment of this ketone with KS-Selectride in tetrahydrofuran (B95107) (THF) at -78 °C furnished the desired (24R)-alcohol, a critical intermediate for the elaboration of the polyamine side chain, in 80% yield. This step established one of the key chiral centers on the molecule's side chain.

Tetronomycin: The synthesis of the polyether ionophore antibiotic tetronomycin also features a crucial reduction step mediated by a Selectride reagent. In the construction of the C5-C13 cyclohexyl portion of the molecule, a key intermediate was formed via an L-Selectride-mediated reductive annulation. researchgate.net L-Selectride, the lithium analogue of KS-Selectride, functions on the same principle of sterically-controlled hydride delivery to achieve the desired stereochemical outcome in the ring-forming step.

Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds

The reliability of KS-Selectride in controlling stereochemistry makes it a valuable reagent in the pharmaceutical industry for the synthesis of drug candidates and their precursors.

Reductive amination is a cornerstone reaction for the synthesis of amines, which involves the reaction of a ketone or aldehyde with an amine to form an imine, followed by reduction. While KS-Selectride is a potent reducing agent, it is not commonly employed for the reduction of the imine intermediate in reductive amination protocols. Its high reactivity can lead to the premature reduction of the starting carbonyl compound before imine formation can occur. More chemoselective and milder reducing agents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are generally preferred for this transformation as they selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com

The rigid framework of steroidal molecules presents distinct steric environments on either side of the ring system (α and β faces). KS-Selectride is exceptionally well-suited for the diastereoselective functionalization of these skeletons by reducing ketone groups to specific alcohol stereoisomers.

In a synthetic study toward the cardiotonic steroid ouabagenin, a key step involved the diastereoselective reduction of a C3 ketone on a complex steroidal intermediate. nih.gov The use of KS-Selectride accomplished this transformation efficiently, yielding the desired 3β-alcohol. This selective reduction was crucial for the subsequent C3-directed epoxidation of a nearby double bond. nih.gov In a separate instance within the same synthetic program, KS-Selectride was again used to reduce a C3 ketone, this time followed by protection of the resulting alcohol, demonstrating its reliability in complex steroid functionalization. nih.gov These examples highlight the reagent's ability to selectively generate specific hydroxyl stereoisomers on a steroidal backbone, which is a critical step in the synthesis of many neurosteroids and other biologically active steroidal compounds derived from precursors like sapogenins.

Advanced Materials and Chiral Ligand Synthesis

The application of KS-Selectride extends beyond natural products and pharmaceuticals into the synthesis of specialized chemical tools.

KS-Selectride's role in the synthesis of advanced materials, such as polymers or solid-state materials, is not well-documented. These fields typically employ catalytic polymerization or high-temperature solid-state reactions, methodologies for which a stoichiometric, solution-phase reagent like KS-Selectride is not suited. mdpi.com

However, in the synthesis of chiral ligands, KS-Selectride can be a valuable tool. Chiral ligands are essential for asymmetric catalysis, and their structures often contain stereogenic centers. By stereoselectively reducing a prochiral ketone, KS-Selectride can be used to create a chiral alcohol. This alcohol can then serve as a chiral building block that is incorporated into the final ligand structure. For instance, the reduction of a ketone to a chiral secondary alcohol allows for the synthesis of precursors for P-chiral phosphine (B1218219) ligands or other ligand classes where a stereogenic hydroxyl or a center derived from it is a key design element. nih.gov

Role of KS-Selectride Solution in Multi-Step Reaction Sequences

The successful execution of a multi-step synthesis hinges on the compatibility of each reaction with the existing functional groups and protecting groups within the molecule. KS-Selectride, with its specific reactivity profile, can be strategically employed at various stages of a synthetic route, often obviating the need for additional protection-deprotection steps.

Sequential and Tandem Reactions

The ability to perform multiple transformations in a single pot or in a rapid sequence without intermediate purification is a hallmark of efficient organic synthesis. KS-Selectride can be a key player in such sequential and tandem reactions, where its stereoselective reduction sets the stage for subsequent bond formations or functional group manipulations.

Sequential Reactions: A notable example of a sequential process involving KS-Selectride is found in the synthesis of complex steroid skeletons. In a reported sequence, a diastereoselective ketone reduction using KS-Selectride was followed by a directed epoxidation. This highlights the reagent's ability to create a specific stereocenter that then directs the stereochemical outcome of a subsequent reaction on a nearby functional group.

Another powerful sequential strategy involves the reduction of a ketone to a secondary alcohol with KS-Selectride, followed by the immediate protection of the newly formed hydroxyl group. This one-pot, two-step approach is highly efficient as it avoids the isolation of the potentially sensitive alcohol intermediate.

Tandem Reactions: While specific examples of tandem reactions initiated by KS-Selectride are less commonly reported than for some other reagents, the principles of its reactivity lend themselves to such processes. For instance, a tandem conjugate addition-reduction sequence is a plausible application. In such a reaction, a nucleophile could first add to an α,β-unsaturated ketone (Michael addition), and the resulting enolate could then be stereoselectively reduced in situ by the addition of KS-Selectride. This would allow for the creation of two new stereocenters in a single, orchestrated operation. Although examples using other metal hydrides for the reduction step in such tandem processes are known, the high stereoselectivity of KS-Selectride makes it an attractive candidate for this type of transformation.

The following table summarizes research findings on the application of Selectride reagents in multi-step synthesis, providing insights into the potential of KS-Selectride.

| Reaction Type | Reagent(s) | Substrate Type | Key Transformation | Reference Context |

| Sequential Reduction-Protection | 1. KS-Selectride2. TBSOTf, 2,6-lutidine | Ketone in a complex intermediate | Diastereoselective reduction of a ketone followed by in situ silylation of the resulting alcohol. | Steroid Synthesis |

| Sequential Reduction-Epoxidation | 1. KS-Selectride2. m-CPBA | Ketone with a nearby double bond | Stereoselective reduction of the ketone to an alcohol that directs a subsequent epoxidation. | Steroid Synthesis |

| Diastereoselective Reduction | L-Selectride | Keto amides with benzyloxy and p-methoxybenzyl groups | High yielding diastereoselective reduction in the presence of ether protecting groups. | Synthesis of Dihydroxy Amides |

Analytical Techniques for Mechanistic Elucidation and Product Characterization in Ks Selectride Solution Chemistry

Spectroscopic Methods for Reaction Monitoring and Structural Assignment

Spectroscopic techniques are indispensable tools in the study of KS-Selectride chemistry, offering insights into the structural details of both the reagent and the reaction products, as well as enabling the real-time monitoring of reaction kinetics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of compounds in KS-Selectride reaction pathways.

¹¹B NMR Spectroscopy: As KS-Selectride is an organoboron compound, ¹¹B NMR spectroscopy is uniquely suited for its direct observation and for tracking its conversion during a reaction. The ¹¹B nucleus is a quadrupolar nucleus with a spin of I = 3/2, and its chemical shift is highly sensitive to the electronic environment around the boron atom. Although specific research literature detailing the ¹¹B NMR spectrum of KS-Selectride is not readily available, the chemical shifts of similar trialkylborohydrides provide a basis for what to expect. For instance, the boron resonance for related borohydride (B1222165) anions typically appears as a broad multiplet in a specific region of the NMR spectrum. Monitoring the disappearance of the signal corresponding to KS-Selectride and the appearance of new signals corresponding to the trialkylborane byproduct and any boron-containing intermediates can provide valuable mechanistic information.

¹H NMR and ¹³C NMR Spectroscopy: These techniques are fundamental for the structural elucidation of the organic products resulting from KS-Selectride reductions.

¹H NMR Spectroscopy is instrumental in determining the relative stereochemistry of the products. The coupling constants between protons on adjacent carbon atoms can reveal their dihedral angles, which in turn defines the stereochemical relationship (e.g., syn or anti). Furthermore, the integration of signals corresponding to different diastereomers can be used to determine the diastereomeric ratio of the product mixture.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the product. The chemical shift of each carbon atom is indicative of its local electronic environment, allowing for the confirmation of the molecular structure. In cases of diastereomers, distinct signals for corresponding carbons in each isomer are often observed, further aiding in their identification and quantification.

A study on the closely related L-Selectride (lithium tri-sec-butylborohydride) in a reductive aldol (B89426) reaction showcases the power of NMR in product characterization. The structure of the resulting anti-diastereomer was confirmed by both ¹H and ¹³C NMR analysis.

| Technique | Application in Selectride Chemistry | Information Gained |

| ¹¹B NMR | Monitoring the consumption of the borohydride reagent and formation of borane (B79455) byproducts. | Mechanistic insights, reaction kinetics. |

| ¹H NMR | Structural elucidation of organic products, determination of diastereomeric ratios. | Relative stereochemistry, product distribution. |

| ¹³C NMR | Confirmation of the carbon framework of the products, identification of diastereomers. | Molecular structure, isomeric purity. |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of reaction products and intermediates. While specific applications of MS in the direct analysis of KS-Selectride itself are limited due to its reactive nature, it is invaluable for characterizing the organic products of the reduction. Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

For instance, after a reaction is quenched and worked up, the resulting alcohol products can be analyzed by GC-MS to confirm their molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula, thus confirming the successful reduction of the starting material.

Chromatographic Separations for Isomer Analysis

Due to the high stereoselectivity of KS-Selectride reductions, accurate determination of the ratio of stereoisomers formed is critical. Chromatographic techniques are the primary methods for separating and quantifying these isomers.

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and quantification of diastereomers produced in KS-Selectride mediated reactions. The differing spatial arrangements of atoms in diastereomers lead to different interactions with the stationary phase of the HPLC column, allowing for their separation.

In a study involving the analogous L-Selectride, HPLC was successfully used to resolve the diastereomeric products of a reductive aldol reaction. This allowed for the accurate determination of the diastereoselectivity of the reaction under different temperature conditions. The diastereomeric ratio was confirmed to be 99:1 at -78 °C, highlighting the high stereoselectivity of the reagent.

| Reaction Condition | Diastereoselectivity (anti:syn) |

| -78 °C | 99:1 |

| 23 °C | 92:8 |

Data from an analogous L-Selectride mediated reaction.

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is another powerful technique for the separation and quantitative analysis of volatile products from KS-Selectride reactions. The components of a mixture are separated based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase.

By using a chiral stationary phase, GLC can also be used to separate enantiomers, although for diastereomers, a standard achiral column is often sufficient. The area under each peak in the chromatogram is proportional to the amount of that component in the mixture, allowing for the precise determination of product ratios.

X-Ray Crystallography for Absolute Stereochemistry Determination

While NMR and chromatography can establish the relative stereochemistry and isomeric purity of a product, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. researchgate.netresearchgate.netnih.govnih.govthieme-connect.de This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise arrangement of atoms in space.

For products of KS-Selectride reductions that are crystalline and form high-quality single crystals, X-ray crystallography can unambiguously confirm the absolute configuration of newly created stereocenters, provided a reference atom with a known configuration is present in the molecule or by using anomalous dispersion effects. researchgate.netresearchgate.netnih.govnih.govthieme-connect.de This is particularly crucial in the synthesis of complex molecules such as natural products and pharmaceuticals, where the biological activity is often dependent on the specific stereochemistry.

Methods for Quantifying Reagent Purity and Concentration

The accurate determination of the purity and concentration of KS-Selectride solutions is paramount for their effective and safe use in chemical synthesis. The reactive nature of the active hydride necessitates precise analytical techniques to quantify both the hydride content, which dictates its reducing power, and the boron concentration, which is integral to the reagent's stoichiometry.

Hydride Content Determination by Hydrolysis

A well-established and accurate method for determining the active hydride concentration in KS-Selectride solutions is through gasometric analysis following hydrolysis. This technique relies on the quantitative reaction of the borohydride with a protic solvent, such as water or an alcohol, to produce hydrogen gas. The volume of the evolved hydrogen is directly proportional to the amount of active hydride present in the sample.

The stoichiometry of the hydrolysis reaction for KS-Selectride is as follows:

KBH(sec-C₄H₉)₃ + H₂O → KOB(sec-C₄H₉)₃ + H₂

For each mole of KS-Selectride, one mole of hydrogen gas is produced. sigmaaldrich.com

A typical experimental setup involves a gas buret apparatus, which allows for the precise measurement of the volume of gas generated. sigmaaldrich.com The procedure generally involves the slow addition of a known volume of the KS-Selectride solution to a stirred hydrolysis solution, often a mixture of glycerol (B35011) and water, within a sealed reaction flask connected to the gas buret. The glycerol is used to moderate the reaction rate and prevent excessive foaming.

The volume of hydrogen gas produced is measured at a known temperature and atmospheric pressure. The ideal gas law (PV = nRT) can then be used to calculate the number of moles of hydrogen gas evolved. From the stoichiometry of the reaction, the molarity of the active hydride in the this compound can be determined.

Table 1: Representative Data for Hydride Content Determination by Hydrolysis

| Sample Volume (mL) | Volume of H₂ Evolved (mL) | Temperature (°C) | Pressure (atm) | Calculated Molarity (M) |

| 1.00 | 24.1 | 22 | 1.00 | 0.98 |

| 2.00 | 48.5 | 22 | 1.00 | 0.99 |

| 3.00 | 72.6 | 22 | 1.00 | 0.99 |

Boron Content Analysis

The determination of the boron content in KS-Selectride solutions serves as a complementary method to verify the concentration and purity of the reagent. Techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are widely employed for the accurate quantification of boron in various samples. ykcs.ac.cn

Prior to analysis by ICP-OES, the KS-Selectride sample must undergo a digestion procedure to break down the organoboron compound and convert the boron into a form suitable for analysis, typically boric acid. This is usually achieved by carefully acidifying the sample under controlled conditions.

Once the sample is prepared, it is introduced into the plasma of the ICP-OES instrument. The high temperature of the plasma excites the boron atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of boron in the sample. By comparing the emission intensity of the sample to that of a series of calibration standards with known boron concentrations, the boron content of the this compound can be accurately determined.

Table 2: Illustrative Data for Boron Content Analysis by ICP-OES

| Sample | Dilution Factor | Emission Intensity (Counts) | Calculated Boron Concentration (mg/L) |

| Standard 1 (1 mg/L) | N/A | 15,234 | 1.00 |

| Standard 2 (5 mg/L) | N/A | 76,170 | 5.00 |

| Standard 3 (10 mg/L) | N/A | 152,340 | 10.00 |

| KS-Selectride Sample | 1000 | 114,255 | 7.50 |

This analytical approach provides a robust method for confirming the stoichiometric boron concentration, which can then be correlated with the hydride content to provide a comprehensive assessment of the reagent's quality.

Emerging Trends and Future Directions in Ks Selectride Solution Research

Development of Novel Selectride Analogues for Enhanced Specificity

The quest for enhanced stereoselectivity and reactivity in chemical transformations is a primary driver of research into novel Selectride analogues. The parent Selectride reagents, including L-Selectride, N-Selectride, and K-Selectride, are known for their steric bulk, which dictates their high selectivity in the reduction of ketones. researchgate.netwikipedia.org Research is now focused on systematically modifying the components of the Selectride molecule—the cation and the alkyl groups on the boron atom—to fine-tune its performance for specific synthetic challenges.

One key area of development involves altering the steric and electronic properties of the trialkylborohydride moiety. By replacing the sec-butyl groups with other bulky alkyl groups, chemists aim to create reagents with even greater facial selectivity for the reduction of sterically hindered ketones. Computational studies are playing a crucial role in this area. For instance, modeling has been used to investigate the reactivity of various trialkylborohydrides, with reagents like lithium triisopropylborohydride (LTBH) being studied as surrogates to predict the experimental selectivities of L-Selectride. acs.org These computational approaches allow for the in silico screening of potential analogues, saving significant time and resources.

Another avenue of research is the impact of the counterion (Li+, Na+, K+) on the reduction process. The cation can influence the diastereoselectivity of a reaction through chelation with the substrate in the transition state. researchgate.net By pairing different cations with various trialkylborohydrides, researchers can modulate the Lewis acidity and chelating ability of the reagent, leading to enhanced control over the stereochemical outcome of the reduction. This strategy is particularly useful in the synthesis of complex molecules with multiple chiral centers.

Table 1: Comparison of Common Selectride Reagents

| Reagent Name | Chemical Formula | Cation | Key Characteristics |

| K-Selectride | K[(CH₃CH₂CH(CH₃))₃BH] | Potassium (K⁺) | A member of the Selectride family, used for stereoselective reductions. wikipedia.org |

| L-Selectride | Li[(CH₃CH₂CH(CH₃))₃BH] | Lithium (Li⁺) | A powerful and highly stereoselective reducing agent known for its steric bulk. researchgate.net |

| N-Selectride | Na[(CH₃CH₂CH(CH₃))₃BH] | Sodium (Na⁺) | A related compound to L- and K-Selectride, offering alternative reactivity. wikipedia.org |

Sustainable and Green Chemistry Approaches in Hydride Reductions

The principles of green chemistry are increasingly influencing the field of synthetic organic chemistry, with a focus on reducing waste, minimizing hazards, and improving efficiency. While Selectride reagents are highly effective, their use presents certain environmental and safety challenges. They are typically used in stoichiometric amounts, which can lead to lower atom economy and the generation of significant boron-containing waste. acsgcipr.org Furthermore, many hydride reagents are pyrophoric and react violently with water, requiring careful handling and specific quenching procedures. acsgcipr.org

In response, the research community is exploring several sustainable strategies: